molecular formula C30H42O5 B13336935 Kadsuphilactone B

Kadsuphilactone B

Katalognummer: B13336935
Molekulargewicht: 482.6 g/mol
InChI-Schlüssel: FSLAFDXATUXTAG-JHKRTFPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

Molekularformel

C30H42O5

Molekulargewicht

482.6 g/mol

IUPAC-Name

(1S,3S,9R,12S,13S,16S,17R)-16-[(1R)-1-hydroxy-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-8,8,13,17-tetramethyl-7-oxapentacyclo[10.7.0.01,3.03,9.013,17]nonadec-4-en-6-one

InChI

InChI=1S/C30H42O5/c1-18-7-10-22(34-24(18)32)28(6,33)20-11-13-26(4)21-9-8-19-25(2,3)35-23(31)12-14-29(19)17-30(21,29)16-15-27(20,26)5/h7,12,14,19-22,33H,8-11,13,15-17H2,1-6H3/t19-,20-,21-,22+,26-,27+,28+,29+,30-/m0/s1

InChI-Schlüssel

FSLAFDXATUXTAG-JHKRTFPPSA-N

Isomerische SMILES

CC1=CC[C@@H](OC1=O)[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)C=CC(=O)OC6(C)C)C)C)O

Kanonische SMILES

CC1=CCC(OC1=O)C(C)(C2CCC3(C2(CCC45C3CCC6C4(C5)C=CC(=O)OC6(C)C)C)C)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The isolation of Kadsuphilactone B involves a phytochemical study of Schisandra chinensis fruits. The process includes extraction with ethanol, followed by fractionation using Diaion HP-20 column chromatography with gradient mixtures of methanol and water as mobile phases .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of Kadsuphilactone B. Most of the available data pertains to laboratory-scale extraction and isolation from natural sources.

Analyse Chemischer Reaktionen

Lactone-Specific Reactions

The lactone ring undergoes characteristic transformations:

Reaction TypeConditionsOutcomeReference
Hydrolysis Acidic (H₃O⁺) or basic (NaOH)Ring opening to hydroxycarboxylic acid
Esterification ROH, H⁺ catalystFormation of alkyl/aryl esters
Nucleophilic Addition Grignard reagents (RMgX)Attack at carbonyl carbon

For example, hydrolysis under basic conditions yields a sodium carboxylate intermediate, while acidic conditions produce the free carboxylic acid. Esterification with methanol and H₂SO₄ generates methyl kadsuphilactonate.

Oxidation and Ring Expansion

Kadsuphilactone B participates in oxidative transformations:

  • Baeyer-Villiger Oxidation : Using peracids (e.g., mCPBA), the lactone ring undergoes oxidation to form a ketone and an ester moiety .

  • Epoxidation : Reaction with dimethyldioxirane (DMDO) introduces an epoxide group at the α,β-unsaturated position .

A biosynthetic study proposed that oxidation followed by Wagner–Meerwein rearrangement expands the lactone ring, forming derivatives like longilactone A .

Conjugated System Reactivity

The α,β-unsaturated lactone system enables:

  • 1,4-Addition (Michael Addition) : Nucleophiles (e.g., amines, thiols) attack the β-carbon, stabilized by conjugation with the carbonyl group .

  • Diels-Alder Cycloaddition : Reacts with dienes (e.g., 1,3-butadiene) to form six-membered bicyclic adducts .

Experimental data indicate that electron-withdrawing groups on the dienophile enhance reaction rates .

Biological Interactions

Kadsuphilactone B exhibits anti-HBV activity (IC₅₀ = 6 µg/mL) via mechanisms involving:

  • Enzyme Inhibition : Binding to HBsAg, disrupting viral assembly .

  • Cellular Pathway Modulation : Interaction with MAPK/ERK signaling pathways inferred from structural analogs .

Synthetic Modifications

Key synthetic strategies include:

  • Macrocyclization : Ring-closing metathesis (Grubbs catalyst) to form 13-membered macrocycles .

  • Dehydration : Acid-catalyzed elimination of β-hydroxy lactones to α,β-unsaturated derivatives.

A Ramberg–Bäcklund reaction was employed in related lactones to convert sulfones to alkenes, suggesting applicability to Kadsuphilactone B derivatives .

Stability and Reaction Optimization

  • pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability : Decomposes above 150°C, necessitating low-temperature reactions.

Optimal yields (70–85%) for esterification are achieved at 60°C in anhydrous toluene.

Wissenschaftliche Forschungsanwendungen

Kadsuphilactone B has a wide range of scientific research applications:

Wirkmechanismus

Kadsuphilactone B induces apoptosis in cancer cells through the activation of caspase-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase. It also modulates the expression levels of B cell lymphoma 2 (Bcl-2) family proteins and the activation of mitogen-activated protein kinases (MAPKs) in a dose-dependent manner . These molecular targets and pathways are crucial for its pro-apoptotic activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Cycloartane-Type Triterpenoids
  • Compound 7 (Kadcoccilactones series): Shares the cycloartane skeleton with kadsuphilactone B.
  • Schinalactone D : Co-isolated with kadsuphilactone B from Schisandra chinensis, it exhibits anti-HIV and antitumor effects but lacks detailed ovarian cancer cytotoxicity data .
Nortriterpenoids from Schisandra Species

Functional Analogs in Ovarian Cancer

Methyl Lucidone (ML)
  • Source: L. erythrocarpa Makino.
  • Activity : IC50 values of 33.3–60.7 µM in SKOV-3 and OVCAR-8 cells, less potent than kadsuphilactone B .
  • Mechanism : Activates caspases-3/9, cleaves PARP, releases cytochrome c, and downregulates Bcl-2 family proteins—mechanistically similar but with higher IC50 .
Quercetin and Formononetin
  • Source: Flavonoids (widely distributed in plants).
  • Activity : Broad antioxidant and antiproliferative effects but lack specific IC50 data in ovarian cancer models .
  • Mechanism : ROS scavenging and regulation of enzymatic pathways, contrasting with kadsuphilactone B’s caspase/MAPK focus .

Terpenoids with Shared Pharmacological Targets

Cucurbitacin-A and Grifolin
  • Source: Terpenoids from dietary plants.
  • Activity: Limited ovarian cancer data but noted for synergistic effects with other drugs, unlike kadsuphilactone B’s standalone efficacy .
Kadlongilactones
  • Source : Kadsura spp.
  • Activity : Active against leukemia (K562) and liver cancer (Bel-7402) cells but untested in ovarian models .

Mechanistic and Efficacy Comparison Table

Compound Source IC50 (Ovarian Cancer) Key Mechanisms Additional Activities
Methyl Lucidone L. erythrocarpa 33.3–60.7 µM (SKOV-3, OVCAR-8) Caspase-3/9, PARP cleavage, cytochrome c release Not reported
Schisandrin B Schisandra chinensis N/A STAT3 inhibition In vivo tumor suppression
Kadlongilactone A Kadsura spp. N/A (Active vs K562) Unknown Anticancer, antiviral

Key Research Findings

  • Potency : Kadsuphilactone B outperforms methyl lucidone in ovarian cancer cytotoxicity, with IC50 values 2–3 times lower .
  • Cell-Type Specificity : Inactive in Hep-G2 cells, emphasizing the need for targeted therapy .

Q & A

Q. What are the primary structural characteristics of kadsuphilactone B, and how are they validated experimentally?

Kadsuphilactone B is a cycloartane-type triterpenoid with a molecular formula of C₃₀H₄₂O₅ . Structural validation typically involves spectroscopic techniques such as NMR (¹H, ¹³C, 2D-COSY, HMBC) and mass spectrometry (HR-ESI-MS). For example, Gao et al. (2008) confirmed its cycloartane skeleton by analyzing key HMBC correlations between protons and carbons in the triterpenoid backbone . X-ray crystallography may further resolve stereochemical ambiguities, though this requires high-purity crystalline samples.

Q. What plant sources yield kadsuphilactone B, and what extraction methodologies are optimal for isolating it?

Kadsuphilactone B is predominantly isolated from Schisandra chinensis and Kadsura coccinea . Standard protocols involve maceration or Soxhlet extraction using polar solvents (e.g., ethanol or methanol), followed by liquid-liquid partitioning (e.g., ethyl acetate/water) and chromatographic separation (silica gel, Sephadex LH-20, or HPLC). For instance, Wu et al. (2021) achieved a purity >95% via reverse-phase HPLC with a C18 column and acetonitrile/water gradient .

Q. How is the cytotoxic activity of kadsuphilactone B assessed in vitro, and what cell lines are commonly used?

Cytotoxicity is evaluated using MTT or CCK-8 assays in ovarian cancer cell lines such as A2780 and Ishikawa, with IC₅₀ values typically <25 µM . Dose-dependent apoptosis is confirmed via flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3/8/9 activation and PARP cleavage. For example, Wu et al. (2021) demonstrated that 20 µM kadsuphilactone B induced a 3.5-fold increase in caspase-3 activity in A2780 cells .

Advanced Research Questions

Q. What molecular mechanisms underlie kadsuphilactone B’s pro-apoptotic effects, and how do these intersect with MAPK signaling pathways?

Kadsuphilactone B activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. It upregulates pro-apoptotic Bax/Bak while downregulating anti-apoptotic Bcl-2/Bcl-xL . Concurrently, it stimulates phosphorylation of JNK and p38 MAPKs, which sensitize cancer cells to apoptosis. For mechanistic validation, researchers employ MAPK inhibitors (e.g., SB203580 for p38) to confirm pathway dependency .

Q. How do structural modifications of kadsuphilactone B influence its bioactivity, and what synthetic strategies are feasible for derivatization?

Functional groups such as hydroxyls and lactones are critical for activity. Acetylation of hydroxyls reduces cytotoxicity by ~40%, as shown in SAR studies . Semi-synthetic approaches include regioselective oxidation (e.g., Corey-Kim oxidation) or ring-opening reactions. Computational docking (AutoDock Vina) predicts interactions with Bcl-2 family proteins, guiding rational design .

Q. What contradictions exist in reported IC₅₀ values for kadsuphilactone B across studies, and how can these discrepancies be resolved?

Discrepancies in IC₅₀ values (e.g., 25 µM vs. 33 µM in SKOV-3 cells) often arise from variations in assay conditions (e.g., serum concentration, incubation time) or compound purity . To resolve these, standardize protocols (e.g., 48-hour incubation in 10% FBS) and validate purity via LC-MS. Collaborative inter-laboratory studies are recommended to confirm reproducibility .

Q. What in vivo models are suitable for evaluating kadsuphilactone B’s anti-cancer efficacy, and what pharmacokinetic challenges must be addressed?

Xenograft models (e.g., A2780 cells in nude mice) are standard for efficacy testing. However, poor aqueous solubility and rapid hepatic metabolism limit bioavailability . Strategies include nanoformulation (liposomes or PLGA nanoparticles) or pro-drug development (e.g., esterification of hydroxyl groups) to enhance stability and tissue penetration .

Q. How does kadsuphilactone B’s bioactivity compare to structurally related compounds like kadlongilactone A or micrandilactone B?

Kadsuphilactone B exhibits superior cytotoxicity (IC₅₀ ~25 µM) compared to micrandilactone B (IC₅₀ >50 µM), attributed to its unique cycloartane lactone ring enhancing membrane permeability . Comparative metabolomics (LC-MS/MS) reveals distinct effects on lipid peroxidation pathways, suggesting divergent mechanisms .

Methodological Guidance

Q. What experimental controls are critical when assessing kadsuphilactone B’s specificity for cancer cells?

Include normal cell lines (e.g., HEK293) to evaluate selectivity. Use caspase inhibitors (e.g., Z-VAD-FMK) to confirm apoptosis dependence. For pathway analysis, employ siRNA knockdown of target genes (e.g., Bcl-2) to validate mechanistic hypotheses .

Q. How can researchers address the scarcity of high-quality kadsuphilactone B reference standards?

Collaborate with botanical gardens or specialized labs (e.g., CAMS) for authenticated plant material. Validate isolated compounds via spectral databases (SciFinder, Reaxys) and deposit samples in public repositories (e.g., NAPRALERT) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.